molecular formula C17H14ClNO3 B1396444 (4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one CAS No. 1332528-96-7

(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one

Cat. No. B1396444
M. Wt: 315.7 g/mol
InChI Key: DFFGUPIVHPCCGK-OAHLLOKOSA-N
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Description

“(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one”, commonly known as linezolid, is an oxazolidinone antibiotic1. It has a molecular formula of C17H14ClNO3 and a molecular weight of 315.7 g/mol1.



Synthesis Analysis

The synthesis of “(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one” involves complex chemical reactions. Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, synthesis generally involves the combination of different reactants under specific conditions to form the desired product.



Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, I couldn’t find specific information on the molecular structure of “(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one”.



Chemical Reactions Analysis

Chemical reactions involve the transformation of one or more substances into different substances. The specific chemical reactions that “(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one” undergoes are not available in the data I retrieved.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its physical state, melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one”.


Scientific Research Applications

Structural Analysis and Synthesis

  • X-ray Analysis and Crystal Structure : The compound's crystal and molecular structure, including its orthorhombic crystal system and spatial structure, was analyzed through X-ray diffraction, revealing detailed geometric configurations (Makaev et al., 2005).
  • Synthesis and Antibacterial Properties : The compound's derivatives have been synthesized and evaluated for antibacterial activities against various bacteria, showcasing the potential of these compounds in medicinal applications (Desai et al., 2008).
  • Weak Interaction Analysis : Research on oxazolidin-2-ones highlights their utility as protective groups and chiral auxiliaries, with studies focusing on the analysis of weak intermolecular interactions in their structures (Nogueira et al., 2015).
  • Electrochemical Synthesis : Investigations into the electrochemical hydroxylation of 1,3-oxazolidin-2-one and the synthesis of its derivatives provide insights into the compound's reactivity and potential applications in synthetic chemistry (Tavernier et al., 2010).

Pharmacological Significance

  • Δ-5 Desaturase (D5D) Inhibition : The compound's derivatives have been identified as potent and orally available D5D inhibitors, with implications for various health conditions, highlighting the pharmaceutical importance of these structures (Fujimoto et al., 2017).

Enzymatic and Biochemical Applications

  • Enzymatic Synthesis of Ezetimibe Intermediate : The compound has been used in the enzymatic synthesis of chiral intermediates for the production of ezetimibe, a cholesterol absorption inhibitor, demonstrating its relevance in biotechnological processes (Liu et al., 2017).

Applications in Organic Synthesis

  • Wittig Reaction for Chiral Synthesis : The compound plays a role in the synthesis of chiral α,β-unsaturated N-acyl-oxazolidin-2-ones, showcasing its importance in organic synthesis methodologies (Mamaghani et al., 2004).
  • Foldamer Synthesis and Conformational Analysis : The synthesis and conformational analysis of homo-oligomers of certain oxazolidin-2-one derivatives indicate their potential use in the creation of foldamers for biological applications (Luppi et al., 2004).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. Unfortunately, I couldn’t find specific information on the safety and hazards of “(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one”.


Future Directions

The future directions of research on a compound can include potential applications, areas of study, or methods of synthesis. Unfortunately, I couldn’t find specific information on the future directions of research on “(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one”.


Please note that this analysis is based on the information available and may not be exhaustive. For a more comprehensive analysis, it would be beneficial to consult scientific literature or experts in the field.


properties

IUPAC Name

(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-14-8-4-5-12(9-14)10-16(20)19-15(11-22-17(19)21)13-6-2-1-3-7-13/h1-9,15H,10-11H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFGUPIVHPCCGK-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178515
Record name 2-Oxazolidinone, 3-[2-(3-chlorophenyl)acetyl]-4-phenyl-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one

CAS RN

1332528-96-7
Record name 2-Oxazolidinone, 3-[2-(3-chlorophenyl)acetyl]-4-phenyl-, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332528-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 3-[2-(3-chlorophenyl)acetyl]-4-phenyl-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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